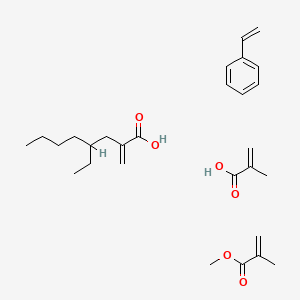
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-ethyl-2-methylideneoctanoic acid; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a complex mixture of organic molecules. Each component has unique properties and applications in various fields. These compounds are often used in the synthesis of polymers, resins, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
4-ethyl-2-methylideneoctanoic acid
-
Methyl 2-methylprop-2-enoate
-
2-methylprop-2-enoic acid
-
Styrene
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Iron oxide, caesium oxide on silica.
Major Products
Oxidation: Ketones, aldehydes, methacrylic acid.
Reduction: Alcohols.
Substitution: Halogenated styrenes.
Applications De Recherche Scientifique
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mécanisme D'action
The mechanism of action for these compounds varies based on their application:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acrylate: Similar to methyl 2-methylprop-2-enoate but with an ethyl group instead of a methyl group.
Butyl methacrylate: Similar to methyl 2-methylprop-2-enoate but with a butyl group instead of a methyl group.
Uniqueness
4-ethyl-2-methylideneoctanoic acid: Unique due to its sulfur-containing ester derivatives which have distinct odor characteristics.
Methyl 2-methylprop-2-enoate: Widely used in the production of PMMA, known for its transparency and resistance to impact.
These compounds play a crucial role in various scientific and industrial applications, making them valuable in multiple fields.
Propriétés
Numéro CAS |
28377-44-8 |
|---|---|
Formule moléculaire |
C28H42O6 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3(2)4(5)6/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
Clé InChI |
LJVBKZJGPMGLHH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
SMILES canonique |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


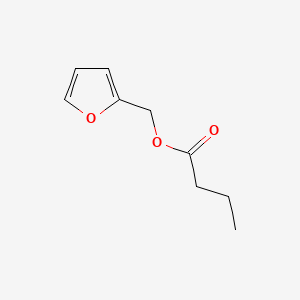

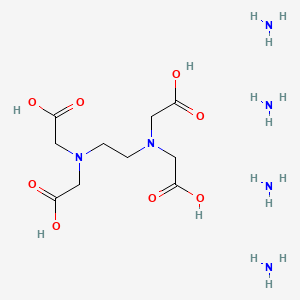
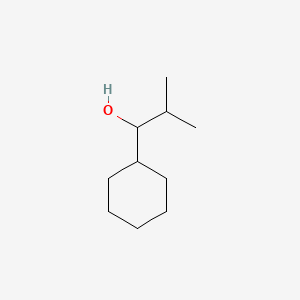
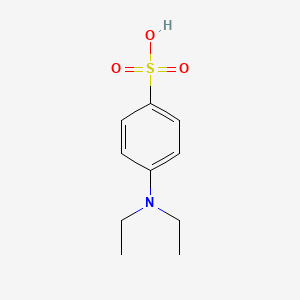
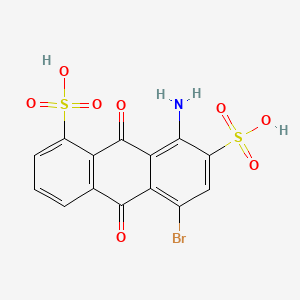
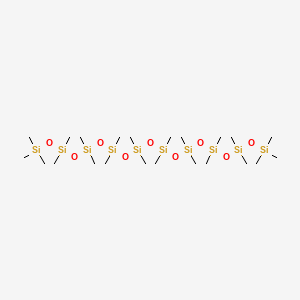
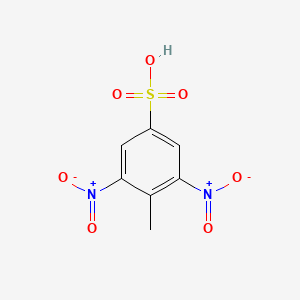
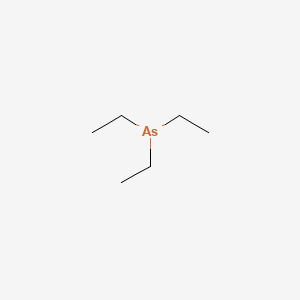
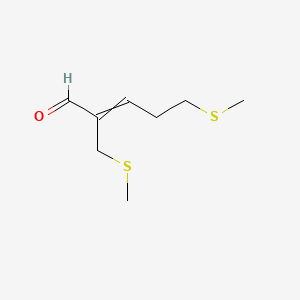
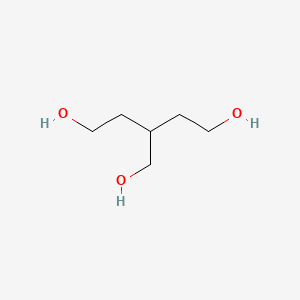
![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)

